Ethyl isopropyl sulfide

Description

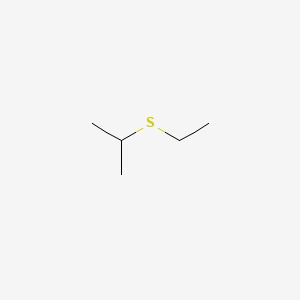

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-4-6-5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUQQADVSXWVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199430 | |

| Record name | Ethyl isopropyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5145-99-3 | |

| Record name | 2-(Ethylthio)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5145-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isopropyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005145993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl isopropyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl isopropyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isopropyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl isopropyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FM2V7QR4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Molecular Identity and Physicochemical Properties

An In-Depth Technical Guide to Ethyl Isopropyl Sulfide (CAS 5145-99-3)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the compound's fundamental properties, synthesis, analytical characterization, chemical reactivity, and key applications, grounding all information in established scientific principles and validated methodologies.

This compound, systematically named 2-(ethylsulfanyl)propane, is an aliphatic thioether with the chemical formula C₅H₁₂S.[1] It belongs to the organosulfur class of compounds, specifically dialkylthioethers, characterized by a sulfur atom covalently bonded to two distinct alkyl groups—an ethyl and an isopropyl group.[2][3] This structure imparts specific physical and chemical characteristics vital to its handling and application. The compound is a colorless to nearly colorless liquid under standard conditions and possesses a distinctive, sulfurous odor.[1] It has been identified as a naturally occurring volatile compound in ginger (Zingiber officinale).[4][5]

Key identifiers and structural representations are crucial for unambiguous documentation in research and regulatory contexts.

Diagram 1: Molecular Structure of this compound

A 2D representation of 2-(ethylsulfanyl)propane.

The physical properties of this compound are summarized below. These data are critical for designing experimental setups, purification procedures (like distillation), and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 5145-99-3 | [4] |

| Molecular Formula | C₅H₁₂S | [1] |

| Molecular Weight | 104.21 g/mol | [1] |

| IUPAC Name | 2-(ethylsulfanyl)propane | [4] |

| Synonyms | 2-(Ethylthio)propane, Isopropyl ethyl sulfide | [2] |

| Appearance | Colorless to almost colorless liquid | [1] |

| Boiling Point | 103 °C | [6] |

| Melting Point | -122.19 °C | [6] |

| Density | 0.83 g/cm³ (at 20 °C) | [6] |

| Refractive Index (n²⁰/D) | 1.4390 - 1.4430 | [6] |

| Flash Point | 5 °C | [6] |

| SMILES | CCSC(C)C | [1] |

| InChI Key | NZUQQADVSXWVNW-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of asymmetric thioethers like this compound is most commonly achieved via nucleophilic substitution, a cornerstone of organic synthesis. The Williamson ether synthesis, adapted for sulfur, provides a reliable and high-yielding route.

Causality in Synthesis Design

The chosen method involves the reaction of a thiol with an alkyl halide under basic conditions. The base (sodium hydroxide) is crucial as it deprotonates the ethanethiol (pKa ≈ 10.6) to form the much more nucleophilic sodium ethanethiolate. This thiolate then readily attacks the electrophilic secondary carbon of 2-bromopropane in an Sₙ2 reaction to form the thioether linkage. The use of sodium borohydride in the documented protocol is likely to reduce any disulfide impurities present in the starting ethanethiol, ensuring a clean reaction. The reaction is performed under a nitrogen atmosphere to prevent the oxidative side-reaction of the thiolate to form diethyl disulfide.

Diagram 2: Synthesis Scheme via Nucleophilic Substitution

Sₙ2 reaction pathway for the synthesis of this compound.

Validated Laboratory Synthesis Protocol

This protocol is adapted from a documented, high-yield procedure.

Materials:

-

Ethanethiol (62.13 g, 1.00 mol)

-

2-Bromopropane (135.29 g, 1.10 mol)

-

Sodium borohydride (1.89 g, 0.05 mol)

-

15 wt% Sodium hydroxide aqueous solution (346.67 g, 1.30 mol)

-

Nitrogen gas supply

-

500 mL four-necked flask, mechanical stirrer, thermometer, condenser, dropping funnel

-

Ice bath

Procedure:

-

System Setup: Assemble the four-necked flask with the stirrer, thermometer, and condenser. Ensure the system is under a positive pressure of nitrogen.

-

Thiolate Formation: To the flask, add ethanethiol and sodium borohydride. Cool the mixture to 5 °C using an ice bath.

-

Base Addition: Slowly add the 15 wt% sodium hydroxide solution via the dropping funnel, maintaining the temperature below 10 °C. Stir for 30 minutes after addition is complete to ensure full formation of the sodium ethanethiolate solution.

-

Alkylation: Add the 2-bromopropane dropwise to the reaction mixture. An exothermic reaction will occur; control the addition rate to maintain the temperature between 20-30 °C.

-

Reaction Completion: After the addition is complete, heat the mixture to 40 °C and stir for 2 hours to drive the reaction to completion.

-

Workup and Purification: Cool the mixture to room temperature. The organic layer will separate from the aqueous layer. Separate the layers using a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation. The product is collected at its boiling point of 103 °C.

Expected Outcome: This method reportedly yields the product with a purity of >99.5% as determined by Gas Chromatography (GC).

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected outcomes from key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information by probing the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic due to the molecule's asymmetry, resulting in four distinct proton environments.

| Proton Assignment | Multiplicity | Coupling Constant (J) | Chemical Shift (δ, ppm) |

| -S-CH (CH₃)₂ | Septet | 6.69 Hz | ~2.93 |

| -S-CH₂ CH₃ | Quartet | 7.38 Hz | ~2.55 |

| -CH(CH₃ )₂ | Doublet | 6.69 Hz | ~1.26 |

| -CH₂CH₃ | Triplet | 7.38 Hz | ~1.25 |

| Data sourced from ChemicalBook.[6] |

Interpretation: The downfield shifts of the methine (-CH-) and methylene (-CH₂-) protons are due to the deshielding effect of the adjacent electronegative sulfur atom. The splitting patterns are classic examples of the n+1 rule: the CH proton is split by the six equivalent protons of the two methyl groups into a septet, while the CH₂ protons are split by the adjacent three methyl protons into a quartet.

¹³C NMR Spectroscopy: The molecule contains four unique carbon atoms, which will give rise to four distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |

| -S-C H(CH₃)₂ | 35 - 45 |

| -S-C H₂CH₃ | 25 - 35 |

| -CH(C H₃)₂ | 20 - 25 |

| -CH₂C H₃ | 10 - 15 |

| Ranges estimated based on standard thioether chemical shift data. |

Interpretation: Carbons directly attached to the sulfur atom (C-S) are deshielded and appear further downfield. The quaternary carbon of the isopropyl group is expected to be the most downfield, followed by the methylene carbon of the ethyl group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and provides structural information through fragmentation patterns. The cleavage patterns for thioethers are analogous to those of ethers, with α-cleavage being a dominant pathway.

| m/z | Ion Identity | Fragmentation Pathway |

| 104 | [M]⁺ | Molecular Ion |

| 89 | [M - CH₃]⁺ | α-cleavage: Loss of a methyl radical from the isopropyl group |

| 75 | [M - C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical |

| 61 | [CH₃CH₂S=CH₂]⁺ | Cleavage with rearrangement |

Diagram 3: Key Fragmentation Pathways in EI-MS

Dominant α-cleavage fragmentation of the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their absorption of specific frequencies of infrared light, which correspond to vibrational modes.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2970 - 2850 | C-H Stretch | sp³ C-H (Alkyl) |

| 1465 - 1450 | C-H Bend | CH₂ Scissoring |

| 1385 - 1365 | C-H Bend | CH₃ Bending (Umbrella) |

| 800 - 600 | C-S Stretch | Thioether |

| Data based on standard IR correlation tables.[3] |

Interpretation: The spectrum is dominated by aliphatic C-H stretching and bending vibrations. The C-S stretch is often weak and can be difficult to assign definitively in the complex fingerprint region (below 1500 cm⁻¹). The absence of strong absorptions for O-H (~3300 cm⁻¹), C=O (~1715 cm⁻¹), or C=C (~1650 cm⁻¹) groups is key to confirming the structure's purity.

Chemical Reactivity and Synthetic Utility

The sulfur atom in this compound is the center of its reactivity. The lone pairs of electrons on the sulfur make it nucleophilic and susceptible to oxidation.

Oxidation to Sulfoxide and Sulfone

Thioethers can be selectively oxidized to sulfoxides and further to sulfones using various oxidizing agents. This is a synthetically valuable transformation.

-

To Sulfoxide: Mild oxidizing agents like sodium periodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) can selectively produce ethyl isopropyl sulfoxide.

-

To Sulfone: Stronger oxidizing agents or an excess of H₂O₂, often with a catalyst like sodium tungstate or in a solvent like acetic acid, will fully oxidize the thioether to ethyl isopropyl sulfone.

S-Alkylation to Form Sulfonium Salts

As a nucleophile, the sulfur atom can attack electrophiles, such as alkyl halides, to form tertiary sulfonium salts.[1] These salts are themselves useful alkylating agents.[7]

Diagram 4: General Reactivity of this compound

Key oxidative and nucleophilic reactions of thioethers.

Applications in Research and Industry

While not a large-scale industrial chemical, this compound serves critical roles in specialized areas.

Flavor and Fragrance Agent

Due to its potent sulfurous aroma, it is used in trace amounts as a flavoring agent in food and fragrance formulations to impart specific savory or complex notes.[6]

Chemical Intermediate and Research

It serves as a building block in organic synthesis and as a model compound for research into the properties and reactivity of organosulfur compounds.[6] Its simple, well-defined structure makes it ideal for studying reaction mechanisms or developing new synthetic methods.

Validated Application: Internal Standard in Chromatography

A primary and technically significant application is its use as an internal standard (IS) for the quantitative analysis of volatile sulfur compounds (VSCs) by Gas Chromatography (GC), particularly in the food and beverage industry.

Causality for Use as an Internal Standard: An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. This compound fits this role perfectly for analyzing VSCs in beer or wine. Its volatility and chromatographic behavior are similar to key analytes like dimethyl sulfide (DMS) and thioacetates, ensuring it is extracted and analyzed with comparable efficiency. This similarity minimizes variations from sample preparation (e.g., purge-and-trap, SPME) and injection, leading to more accurate and precise quantification of the target compounds.

Protocol: Use as an Internal Standard for VSC Analysis in Beer

Objective: To accurately quantify dimethyl sulfide (DMS) in a beer sample using GC with a Sulfur Chemiluminescence Detector (SCD) and this compound as an internal standard.

Materials:

-

Beer sample, degassed

-

This compound (IS) stock solution (e.g., 200 µg/mL in methanol)

-

Purge-and-trap concentrator coupled to a GC-SCD system

-

Helium carrier gas

Procedure:

-

Sample Preparation: Place a precise volume of the degassed beer sample (e.g., 5.0 mL) into a purge-and-trap sparging vessel.

-

Internal Standard Spiking: Add a small, precise volume of the this compound internal standard stock solution (e.g., 2.0 µL) directly into the beer sample in the sparger. This creates a known concentration of IS in the matrix.

-

Purge and Trap: Sparge the sample with inert gas (helium or nitrogen) for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 40 °C). Volatile compounds, including DMS and the IS, are swept from the sample onto a sorbent trap.

-

Desorption and Injection: Rapidly heat the trap to desorb the trapped compounds, which are then transferred by the carrier gas into the GC column.

-

Chromatographic Separation: Separate the compounds on a suitable capillary column (e.g., a DB-SULVUR column).

-

Detection and Quantification: Detect the sulfur-containing compounds using the SCD. Identify the peaks for DMS and this compound based on their retention times.

-

Calculation: Calculate the concentration of DMS using the ratio of the peak area of DMS to the peak area of the internal standard, referenced against a calibration curve prepared with known concentrations of DMS and a constant concentration of the IS.

Safety, Handling, and Toxicology

Proper safety protocols are mandatory when handling this compound due to its flammability and potential as an irritant.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Flammable Liquid | 🔥 | H225: Highly flammable liquid and vapor |

| Skin Irritant | ❗ | H315: Causes skin irritation |

| Eye Irritant | ❗ | H319: Causes serious eye irritation |

| Data sourced from ECHA C&L Inventory.[4] |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Use explosion-proof electrical equipment.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat.

-

Ground and bond containers when transferring material to prevent static discharge.[8]

Toxicology: Specific toxicological data for this compound is limited. However, dialkylthioethers as a class generally exhibit low to moderate toxicity.[6] The primary risks are associated with its flammability and irritant properties.

References

-

PubChem. Ethyl isopropyl sulphide | C5H12S | CID 21228.[Link]

-

FooDB. Showing Compound this compound (FDB007797).[Link]

-

Science of Synthesis. Product Class 15: Arylsulfonium Salts and Derivatives.[Link]

-

PubMed Central (PMC). Synthetic Applications of Sulfonium Salts.[Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Google Patents.EP1022269A2 - Sulfonium salts and method of synthesis.

-

University of Regensburg. Chemical shifts.[Link]

-

University of California, Los Angeles. NMR Chemical Shifts.[Link]

-

ResearchGate. Alkylation Reactions with Alkylsulfonium Salts.[Link]

-

SpectraBase. this compound.[Link]

-

AIST. Spectral Database for Organic Compounds, SDBS.[Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions.[Link]

-

Mol-Instincts. this compound 5145-99-3 wiki.[Link]

-

The Good Scents Company. this compound, 5145-99-3.[Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.[Link]

-

Oregon State University. 13C NMR Chemical Shifts.[Link]

-

Michigan State University. Table of Characteristic IR Absorptions.[Link]

-

Organic Syntheses. sulfide synthesis in preparation of unsymmetrical dialkyl disulfides.[Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.[Link]

Sources

- 1. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB007797) - FooDB [foodb.ca]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Ethyl isopropyl sulphide | C5H12S | CID 21228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 5145-99-3 [thegoodscentscompany.com]

- 6. This compound(5145-99-3) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

ethyl isopropyl sulfide molecular weight and formula

An In-depth Technical Guide to Ethyl Isopropyl Sulfide

Introduction

This compound, systematically named 2-ethylsulfanylpropane, is an organosulfur compound belonging to the thioether class.[1][2] Specifically, it is a dialkylthioether, characterized by a sulfur atom bonded to two distinct alkyl groups—an ethyl group and an isopropyl group.[1][2] This compound, with the molecular formula C₅H₁₂S, is a colorless to pale yellow liquid known for its distinct sulfurous or onion-like odor.[1][3] While not extensively studied, this compound serves as a valuable compound in various fields, including as a flavoring agent, a chemical intermediate in organic synthesis, and a subject of research for its unique properties.[1][3] It has also been identified as a naturally occurring compound in ginger (Zingiber officinale).[4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, applications, and safety protocols.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound lies in its molecular formula and the spatial arrangement of its constituent atoms. This compound's structure is defined by a sulfur atom bridging an ethyl group and an isopropyl group.

Molecular Formula: C₅H₁₂S[1][4][5]

Molecular Weight: Approximately 104.22 g/mol [1][4][5]

The structural and electronic configuration of this compound can be represented using various standard chemical identifiers:

These identifiers provide unambiguous information for database searches and computational modeling, ensuring clarity and precision in scientific communication.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior under various conditions and are crucial for its application in research and industry. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂S | [1][4][5][6] |

| Molecular Weight | 104.22 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][5][7] |

| Boiling Point | 103 °C at 760 mmHg | [1][6][7] |

| Melting Point | -122.19 °C | [1][6][7] |

| Density | 0.83 g/cm³ at 20°C | [1] |

| Flash Point | 5 °C | [6][7] |

| Refractive Index | 1.4390 - 1.4430 | [6][7] |

| Solubility | Limited solubility in water; soluble in organic solvents | [3][8] |

Synthesis Protocol: Nucleophilic Substitution

A common and effective method for synthesizing this compound is through the nucleophilic substitution reaction between an alkyl halide and a thiol under basic conditions.[1] This approach leverages the high nucleophilicity of the thiolate anion.

Experimental Rationale

The synthesis involves the deprotonation of a thiol (ethanethiol) to form a highly reactive thiolate anion. This anion then acts as a nucleophile, attacking an alkyl halide (2-bromopropane) and displacing the bromide leaving group in an S_N2 reaction to form the desired thioether. Sodium hydroxide is used as the base to generate the sodium thiolate salt in situ.

Detailed Step-by-Step Methodology

A documented laboratory procedure for the synthesis of this compound is as follows:[7]

-

Preparation of Sodium Ethanethiolate:

-

Under a nitrogen atmosphere, add 62.13 g (1.00 mol) of ethanethiol and 1.89 g (0.05 mol) of sodium borohydride to a 500 mL four-necked flask equipped with a stirrer, thermometer, and condenser.

-

Cool the mixture to 5°C using an ice bath.

-

Slowly add 346.67 g (1.30 mol) of a 15 wt% sodium hydroxide aqueous solution to the flask to generate the aqueous solution of the ethanethiol sodium salt.

-

-

Nucleophilic Substitution Reaction:

-

To the freshly prepared sodium ethanethiolate solution, add 123.0 g (1.00 mol) of 2-bromopropane dropwise while maintaining the reaction temperature below a certain threshold to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with water and then with brine to remove any remaining impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent.

-

Purify the crude product by distillation to obtain pure this compound. This method has been reported to yield the product with high purity (99.6%) and a 100% yield with respect to the initial ethanethiol.[7]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of volatile sulfur compounds like this compound.[9] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed molecular information for identification.

Experimental Rationale

The principle of GC-MS analysis involves volatilizing the sample and separating its components based on their differential partitioning between a stationary phase (in the GC column) and a mobile phase (an inert carrier gas). As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification.

General GC-MS Protocol for Volatile Sulfur Compounds

While a specific protocol for this compound was not detailed in the search results, a general methodology for analyzing trace sulfur compounds in a matrix can be adapted.[9][10][11]

-

Sample Preparation (if in a matrix):

-

For samples where the compound is a trace component, a pre-concentration step like Purge and Trap may be employed.[9]

-

A known volume of the sample is diluted with a suitable solvent (e.g., ultrapure water for an alcohol sample).[9]

-

The solution is sparged with an inert gas (e.g., nitrogen), and the volatile compounds are trapped on an adsorbent material.[9]

-

-

GC-MS Analysis:

-

Detection and Quantification:

-

The mass spectrometer records the mass spectrum of each eluting compound. The mass spectrum of this compound would show a molecular ion peak at m/z 104, corresponding to its molecular weight.[4]

-

Quantification is achieved by comparing the area of the chromatographic peak to a calibration curve generated from standards of known concentrations.

-

Analytical Workflow Diagram

Caption: General workflow for GC-MS analysis of volatile compounds.

Applications and Natural Occurrence

This compound has applications in a few specialized areas:

-

Flavor and Fragrance Industry: Due to its characteristic odor, it is used in the formulation of food flavorings and fragrances.[1]

-

Chemical Intermediate: It serves as a building block in the synthesis of more complex organic molecules.[1]

-

Research: The compound is utilized in chemical research for studying the properties and reactivity of sulfur-containing compounds.[1]

-

Natural Occurrence: this compound has been identified as a natural product found in ginger (Zingiber officinale).[4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification:

-

Flammable Liquids, Category 2: Highly flammable liquid and vapor.[5]

-

Skin Irritation, Category 2: Causes skin irritation.[4]

-

Eye Irritation, Category 2A: Causes serious eye irritation.[4]

GHS Pictograms:

-

Flame

-

Exclamation Mark

Precautionary Statements:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Keep the container tightly closed. Use explosion-proof equipment. Wear protective gloves, eye protection, and face protection.[5][12]

-

Response: If on skin or hair, take off immediately all contaminated clothing and rinse skin with water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention.[4][12]

-

Storage: Store in a well-ventilated place. Keep cool.[5]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

References

- Smolecule. (n.d.). Buy this compound | 5145-99-3.

-

PubChem. (2025). Ethyl isopropyl sulphide | C5H12S | CID 21228. Retrieved from [Link]

- LookChem. (n.d.). This compound 5145-99-3 wiki.

- Vulcanchem. (n.d.). This compound - 5145-99-3.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- LabSolutions. (n.d.). This compound.

-

FooDB. (2010). Showing Compound this compound (FDB007797). Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 5145-99-3. Retrieved from [Link]

- Cerium Labs. (n.d.). Measurement of Trace Sulfur Compounds in Isopropyl Alcohol by Purge & Trap / Gas Chromatography / Mass Spectrometry.

-

Rasayan Journal of Chemistry. (2023). A CAPILLARY GC-MS ANALYSIS OF RESIDUAL ETHANESULFONATES IN TENELIGLIPTIN. 16(2). Retrieved from [Link]

- Shimadzu. (n.d.). M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS.

Sources

- 1. Buy this compound | 5145-99-3 [smolecule.com]

- 2. Showing Compound this compound (FDB007797) - FooDB [foodb.ca]

- 3. CAS 5145-99-3: ethyl isopropyl sulphide | CymitQuimica [cymitquimica.com]

- 4. Ethyl isopropyl sulphide | C5H12S | CID 21228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound (5145-99-3) for sale [vulcanchem.com]

- 8. This compound, 5145-99-3 [thegoodscentscompany.com]

- 9. ceriumlabs.com [ceriumlabs.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. shimadzu.com [shimadzu.com]

- 12. This compound | 5145-99-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

IUPAC name for ethyl isopropyl sulfide

An In-depth Technical Guide to the Systematic Nomenclature and Properties of Ethyl Isopropyl Sulfide

Executive Summary

This technical guide provides a comprehensive analysis of the compound commonly known as this compound. Moving beyond common nomenclature, we will systematically derive its official International Union of Pure and Applied Chemistry (IUPAC) name, 2-(Ethylsulfanyl)propane . This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing sulfide nomenclature, supplemented by essential physicochemical data, established synthesis protocols, and an exploration of its chemical identity. Our approach emphasizes the causality behind nomenclature rules and experimental design, ensuring a robust and authoritative resource for laboratory and development applications.

Introduction to Thioether (Sulfide) Nomenclature

Thioethers, or sulfides, are a class of organosulfur compounds that are structural analogs of ethers, featuring a sulfur atom bonded to two organic substituents (R-S-R').[1] The accurate and unambiguous naming of these compounds is paramount in scientific communication, ensuring reproducibility and clarity in research and development. The IUPAC provides two primary methods for naming sulfides:

-

Functional Class Nomenclature: This common naming method treats the compound as a "sulfide" with the attached alkyl or aryl groups named as prefixes. The groups are listed in alphabetical order.[2][3][4] For simple, symmetrical, or well-known sulfides, this method is often used for convenience.

-

Substitutive Nomenclature: This is the systematic and preferred IUPAC method, particularly for more complex molecules. In this approach, the larger alkyl group forms the parent alkane name, while the smaller alkyl group and the sulfur atom are treated as a substituent group, named "alkylsulfanyl" or "alkylthio".[2][3][5]

The choice between these systems is guided by the complexity of the molecule. For intricate structures, substitutive nomenclature provides a rigorous, rule-based framework that eliminates ambiguity.

Systematic Derivation of the IUPAC Name

The compound consists of an ethyl group (-CH₂CH₃) and an isopropyl group (-CH(CH₃)₂) bonded to a central sulfur atom.

Analysis via Functional Class Nomenclature

Following the rules for common or functional class names, we identify the two alkyl groups: "ethyl" and "isopropyl". These are arranged alphabetically and followed by the word "sulfide".

-

Alkyl Group 1: Ethyl

-

Alkyl Group 2: Isopropyl

-

Alphabetical Order: Ethyl, Isopropyl

While widely used and recognized, this name is considered a common name and not the formal IUPAC systematic name.

Analysis via Substitutive Nomenclature (Preferred IUPAC Method)

The systematic approach requires identifying a parent alkane chain and treating the remaining portion as a substituent.

-

Identify the Parent Chain: The longest carbon chain attached to the sulfur atom determines the parent alkane. The isopropyl group is derived from propane (a 3-carbon chain), while the ethyl group is derived from ethane (a 2-carbon chain). Therefore, propane is the parent alkane.[2][4]

-

Identify the Substituent Group: The remaining portion, the ethyl group attached to the sulfur atom (CH₃CH₂-S-), is named as an "alkylsulfanyl" or "alkylthio" group. In this case, it is the "ethylsulfanyl" (or ethylthio) group.[3][5]

-

Number the Parent Chain: The propane chain is numbered to give the point of attachment of the ethylsulfanyl substituent the lowest possible locant. The sulfur is attached to the second carbon of the propane chain.

CH₃-¹CH²(–S-CH₂CH₃)-CH₃³

-

Assemble the Final Name: The substituent name, with its locant, is prefixed to the parent alkane name.

This systematic process leads to the definitive IUPAC name: 2-(Ethylsulfanyl)propane .[6][7]

The logical workflow for this determination is illustrated in the diagram below.

Caption: IUPAC substitutive nomenclature workflow for this compound.

Physicochemical and Structural Data

Accurate identification is intrinsically linked to verifiable physical and chemical properties. 2-(Ethylsulfanyl)propane is a colorless to pale yellow liquid with a characteristic sulfurous odor.[8] Its key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(Ethylsulfanyl)propane | [6][7] |

| Synonyms | This compound, 2-(Ethylthio)propane | [8][9] |

| CAS Number | 5145-99-3 | [8][9] |

| Molecular Formula | C₅H₁₂S | [6][9] |

| Molecular Weight | 104.21 g/mol | [6][8] |

| Density | 0.83 g/cm³ at 20°C | [6][9] |

| Boiling Point | 103-107.5 °C | [6] |

| Melting Point | -122.19 °C | [6][9] |

| Flash Point | 5 °C | [9] |

| Refractive Index | 1.4390 - 1.4430 | [9][10] |

| SMILES | CCSC(C)C | [6][8] |

| InChI Key | NZUQQADVSXWVNW-UHFFFAOYSA-N | [7][8] |

Laboratory Synthesis Protocol

The synthesis of 2-(Ethylsulfanyl)propane is typically achieved via a nucleophilic substitution reaction, a cornerstone of organosulfur chemistry. A well-documented and high-yield method involves the reaction of an ethanethiolate salt with 2-bromopropane.[6][11] The thiol, being more acidic than its alcohol analog, is readily deprotonated by a suitable base to form a potent thiolate nucleophile.

Williamson-Type Synthesis of 2-(Ethylsulfanyl)propane

This protocol describes the synthesis from ethanethiol and 2-bromopropane.

Objective: To synthesize 2-(Ethylsulfanyl)propane with high purity.

Materials:

-

Ethanethiol (C₂H₅SH)

-

2-Bromopropane (C₃H₇Br)

-

Sodium hydroxide (NaOH) or Sodium borohydride (NaBH₄) as a base[11]

-

Anhydrous solvent (e.g., Ethanol or DMF)

-

Nitrogen gas supply

-

Standard reflux and distillation glassware

Procedure:

-

Inert Atmosphere: Assemble a multi-necked flask equipped with a stirrer, condenser, and nitrogen inlet. Purge the system with nitrogen. The inert atmosphere is critical to prevent the oxidation of the highly nucleophilic thiolate intermediate.

-

Thiolate Formation: In the reaction flask, dissolve ethanethiol in the chosen solvent. Cool the mixture in an ice bath to control the exothermic reaction. Slowly add a stoichiometric equivalent of a base, such as an aqueous solution of sodium hydroxide, to deprotonate the ethanethiol and form the sodium ethanethiolate salt in situ.[11]

-

Nucleophilic Attack: While maintaining the cool temperature and inert atmosphere, add 2-bromopropane to the reaction mixture dropwise. The ethanethiolate anion will act as a nucleophile, attacking the secondary carbon of 2-bromopropane and displacing the bromide leaving group in an Sₙ2 reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: After cooling, quench the reaction with water and extract the crude product into an organic solvent like diethyl ether. Wash the organic layer with brine to remove residual salts, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

-

Final Purification: Purify the crude 2-(Ethylsulfanyl)propane by fractional distillation. The final product should be a clear liquid. Purity can be confirmed by GC analysis, which has been reported to achieve levels of 99.6%.[11]

Caption: General workflow for the synthesis of 2-(Ethylsulfanyl)propane.

Applications and Significance

While not a widely commercialized bulk chemical, 2-(Ethylsulfanyl)propane and related thioethers serve important roles in several fields:

-

Organic Synthesis: As a functionalized thioether, it can be an intermediate in the synthesis of more complex molecules. The sulfur atom can be selectively oxidized to form sulfoxides and sulfones, which are valuable functional groups in medicinal chemistry.[11]

-

Flavor and Fragrance Chemistry: It is a naturally occurring volatile compound found in foods such as ginger, contributing to its complex aroma profile.[7][12]

-

Research Reagent: It is used in various research applications as a reagent or building block.[6]

Conclusion

The systematic IUPAC name for the compound commonly known as this compound is 2-(Ethylsulfanyl)propane . This name is derived following the principles of substitutive nomenclature, which prioritizes the longest carbon chain as the parent alkane and treats the remaining thio-substituent as a prefix. While the common name "this compound" is acceptable in many contexts, the use of "2-(Ethylsulfanyl)propane" is essential for unambiguous communication in scientific literature, patents, and regulatory documentation. A thorough understanding of its nomenclature, combined with knowledge of its physical properties and synthesis, provides a solid foundation for its application in research and development.

References

- Vulcanchem. (n.d.). This compound.

- Smolecule. (n.d.). Buy this compound | 5145-99-3.

- CymitQuimica. (n.d.). CAS 5145-99-3: ethyl isopropyl sulphide.

- LookChem. (n.d.). This compound.

-

Chemistry Steps. (n.d.). Naming Thiols and Sulfides. Retrieved from [Link]

-

University of Calgary. (n.d.). Thioethers. Retrieved from [Link]

-

Scribd. (n.d.). Basic IUPAC Organic Nomenclature. Retrieved from [Link]

-

ACD/Labs. (n.d.). Rule C-514 Sulfides (Compounds Containing Bivalent Sulfur). Retrieved from [Link]

-

JoVE. (2023). Structure and Nomenclature of Thiols and Sulfides. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl isopropyl sulphide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Sulfur Compounds. Retrieved from [Link]

-

ChemBK. (n.d.). 2-(Ethylsulfanyl)-2-methylpropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.8: Thiols and Sulfides. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 2.6: Ethers, Epoxides and Sulfides. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylsulfanylpropane-2-thiol. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 2-(Ethylsulfonyl)propane. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Naming Thiols and Sulfides - Chemistry Steps [chemistrysteps.com]

- 3. Thioethers [chem.ucalgary.ca]

- 4. Video: Structure and Nomenclature of Thiols and Sulfides [jove.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Buy this compound | 5145-99-3 [smolecule.com]

- 7. Ethyl isopropyl sulphide | C5H12S | CID 21228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 5145-99-3: ethyl isopropyl sulphide | CymitQuimica [cymitquimica.com]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound CAS#: 5145-99-3 [m.chemicalbook.com]

- 11. This compound (5145-99-3) for sale [vulcanchem.com]

- 12. This compound, 5145-99-3 [thegoodscentscompany.com]

An In-depth Technical Guide to the Boiling Point of 2-Ethylsulfanylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylsulfanylpropane, also known as ethyl isopropyl sulfide, is an organosulfur compound with the chemical formula C₅H₁₂S.[1][2][3] As a thioether, its physical and chemical properties are of significant interest in various fields, including organic synthesis and drug development, where it may serve as a building block or be studied for its potential biological activity. A fundamental physical property of any liquid compound is its boiling point, which provides critical information for its purification, identification, and safe handling. This guide offers a comprehensive overview of the boiling point of 2-ethylsulfanylpropane, detailing its experimental determination and the underlying molecular factors that govern this key characteristic.

Physicochemical Properties of 2-Ethylsulfanylpropane

A summary of the key physical properties of 2-ethylsulfanylpropane is presented in the table below. These values have been compiled from various chemical data sources and provide a foundational understanding of the compound's behavior under standard conditions.

| Property | Value | Source(s) |

| Boiling Point | 103-107.5 °C | [1][4][5][6][7] |

| CAS Number | 5145-99-3 | [1][2][6][8][9] |

| Molecular Formula | C₅H₁₂S | [1][2][3][4] |

| Molecular Weight | 104.21 g/mol | [1][2][4] |

| Density | 0.83 g/cm³ | [10] |

| Melting Point | -122.19 °C | [1][10] |

| Refractive Index | 1.4390-1.4430 | [10] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6][11] For an accurate and reliable determination of the boiling point of 2-ethylsulfanylpropane, several established laboratory methods can be employed. The choice of method often depends on the quantity of the sample available and the required precision.

Capillary Method (Siwoloboff Method)

This method is particularly useful when only a small amount of the substance is available.

Principle: A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the liquid reaches its boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. The temperature at which this occurs is the boiling point.

Experimental Protocol:

-

Preparation: Seal one end of a capillary tube by heating it in a flame.

-

Sample Introduction: Place a few drops of 2-ethylsulfanylpropane into a small test tube or a fusion tube.

-

Assembly: Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Heating: Attach the test tube to a thermometer and immerse the setup in a heating bath (e.g., paraffin oil or a Thiele tube). The bulb of the thermometer and the sample should be at the same level.[1][6]

-

Observation: Heat the bath slowly and stir to ensure uniform temperature distribution.[6] Observe the capillary tube.

-

Boiling Point Determination: Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This is the boiling point of the liquid.[1]

-

Confirmation: To confirm the boiling point, allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube should be the same as the observed boiling point.

Diagram of the Capillary Method for Boiling Point Determination:

Caption: Experimental setup for the capillary method of boiling point determination.

Distillation Method

For larger quantities of 2-ethylsulfanylpropane, distillation is a highly accurate method for determining the boiling point and simultaneously purifying the compound.[11][12]

Principle: The liquid is heated in a distillation flask, and the temperature of the vapor in equilibrium with the boiling liquid is measured.[11] This temperature remains constant during the distillation of a pure compound.

Experimental Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Sample and Boiling Chips: Place the 2-ethylsulfanylpropane sample in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the recorded temperature is that of the vapor distilling into the condenser.

-

Heating: Gently heat the distillation flask.

-

Boiling Point Measurement: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.

For mixtures with components having close boiling points, fractional distillation would be employed.[13] If the compound is susceptible to decomposition at its atmospheric boiling point, vacuum distillation is the method of choice, as it lowers the boiling point by reducing the pressure.[11][13]

Factors Influencing the Boiling Point of 2-Ethylsulfanylpropane

The boiling point of a substance is a direct reflection of the strength of the intermolecular forces that hold its molecules together in the liquid state.[14] Several factors contribute to the boiling point of 2-ethylsulfanylpropane:

-

Molecular Weight: Generally, as the molecular weight of a compound increases, the boiling point also increases.[14] This is due to the larger surface area and increased number of electrons, which lead to stronger van der Waals dispersion forces. For thioethers, a longer alkyl chain results in a higher boiling point.[2]

-

Intermolecular Forces: The primary intermolecular forces in 2-ethylsulfanylpropane are van der Waals dispersion forces and dipole-dipole interactions.

-

Van der Waals Forces: These are temporary attractive forces that arise from the movement of electrons within the molecules. As a molecule with 17 atoms, 2-ethylsulfanylpropane has a significant surface area for these interactions.

-

Dipole-Dipole Interactions: The carbon-sulfur bonds in 2-ethylsulfanylpropane have a slight polarity due to the difference in electronegativity between carbon (2.55) and sulfur (2.58). This results in a small molecular dipole, leading to weak dipole-dipole attractions between molecules. However, these are significantly weaker than the hydrogen bonds found in alcohols of similar molecular weight, which explains why thiols and thioethers have lower boiling points than their corresponding alcohols.[15]

-

-

Molecular Structure and Branching: The structure of the molecule plays a crucial role in determining the strength of intermolecular forces.

-

Branching: 2-Ethylsulfanylpropane has a branched isopropyl group. Increased branching in a molecule generally leads to a lower boiling point compared to its straight-chain isomer (e.g., ethyl propyl sulfide).[8][14] This is because the more compact, spherical shape of branched molecules reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces.[14] For sulfur-containing isomers, the boiling points decrease with increasing isomerization in their alkyl groups.[2]

-

Conclusion

The boiling point of 2-ethylsulfanylpropane, determined to be in the range of 103-107.5 °C, is a critical parameter for its handling, purification, and identification. This value is a consequence of its molecular weight, the presence of van der Waals forces and weak dipole-dipole interactions, and its branched molecular structure. Accurate determination of this property, through methods such as the capillary or distillation techniques, is fundamental for its application in research and development.

References

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 5145-99-3. Retrieved from [Link]

-

Stenutz. (n.d.). 2-ethylsulfanylpropane. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-(Ethylthio)propane. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl isopropyl sulphide. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Boiling Point. Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

-

Master Organic Chemistry. (2025, October 17). 3 Trends That Affect Boiling Points. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 5: Distillation. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]

-

Petroleum Refining & Chemical Industry. (n.d.). THE INFLUENCE OF MOLECULAR STURCTURE OF SULFUR-CONTAINING COMPOUNDS IN PETROLEUM ON THEIR PHYSICAL PROPERTIES. Retrieved from [Link]

Sources

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. sylzyhg.com [sylzyhg.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. store.astm.org [store.astm.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. How To [chem.rochester.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Ethyl Isopropyl Sulfide: A Comprehensive Technical Guide to its Physicochemical Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of two critical physicochemical properties of ethyl isopropyl sulfide (CAS 5145-99-3): its melting point and density. As an organosulfur compound with emerging relevance in various chemical and pharmaceutical research domains, a thorough understanding of its fundamental physical constants is paramount for its application in synthesis, formulation, and quality control. This document details the established values for these properties, elucidates the theoretical underpinnings of their experimental determination, and provides validated, step-by-step protocols for their accurate measurement. The methodologies presented are grounded in established pharmacopeial and international standards, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound, systematically known as 2-(ethylthio)propane, is a colorless to pale yellow liquid characterized by a distinct sulfurous odor.[1] With the molecular formula C₅H₁₂S and a molecular weight of 104.22 g/mol , it belongs to the thioether class of organosulfur compounds.[2] While it has been identified as a natural product in ginger (Zingiber officinale), its applications in synthetic organic chemistry and as a potential building block in drug discovery are of growing interest.[2] Accurate characterization of its physical properties is a prerequisite for its effective utilization in a laboratory and industrial setting, impacting everything from reaction kinetics to purification and storage protocols.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized below. These values represent a consensus from multiple authoritative sources and serve as a baseline for experimental work.

| Physical Property | Value | Conditions |

| Melting Point | -122.19 °C | Standard Atmospheric Pressure |

| Density | 0.83 g/cm³ | 20 °C |

Data compiled from multiple sources.[3][4][5]

In-Depth Analysis of the Melting Point

The extremely low melting point of this compound, recorded at -122.19 °C, is a defining characteristic of this compound.[3][4][5] This property indicates that it remains in a liquid state under a vast range of experimental and ambient conditions. The low melting point is a direct consequence of the relatively weak intermolecular van der Waals forces governing the interaction between its molecules. The absence of strong hydrogen bonding capabilities contributes to the minimal energy required to transition from a solid to a liquid phase.

Causality Behind Experimental Choices for Low-Temperature Melting Point Determination

Given the sub-ambient melting point of this compound, specialized equipment capable of controlled cooling and precise temperature measurement is necessary. The capillary method remains the standard and most accessible technique for melting point determination.[4] The choice of a suitable cooling bath and a calibrated low-temperature thermometer or digital probe is critical for accuracy.

Experimental Protocol: Capillary Method for Low-Temperature Melting Point Determination

This protocol outlines the determination of the melting point of this compound using a modern automated melting point apparatus with cooling capabilities.

Principle: A small, solidified sample in a capillary tube is cooled and then slowly heated. The temperatures at which the first sign of melting (meniscus formation) and complete liquefaction occur are recorded as the melting range.

Apparatus:

-

Automated melting point apparatus with cooling capabilities (e.g., Mettler Toledo MP series or similar)

-

Sealed capillary tubes

-

Low-temperature thermometer or calibrated digital probe

-

Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

-

Mortar and pestle (if sample requires pulverization, though unlikely for this substance)

Procedure:

-

Sample Preparation: As this compound is a liquid at room temperature, it must be solidified prior to analysis.

-

Place a small vial of this compound in a cooling bath (dry ice/acetone) until completely frozen.

-

Quickly crush the frozen solid into a fine powder using a pre-chilled mortar and pestle.

-

Introduce the powdered sample into a sealed capillary tube to a height of 2-3 mm.[6]

-

-

Instrument Setup:

-

Set the starting temperature of the melting point apparatus to approximately 10-15 °C below the expected melting point (e.g., -140 °C).

-

Set the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.

-

-

Measurement:

-

Insert the capillary tube into the apparatus.

-

Initiate the cooling and subsequent heating program.

-

Visually observe the sample through the magnified viewing port.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid particle melts into a clear liquid (the clear point).

-

-

Reporting: The melting point is reported as a range from the onset of melting to the clear point. For a pure substance, this range should be narrow.

Self-Validation:

-

Perform the determination in triplicate to ensure reproducibility.

-

Calibrate the apparatus using certified low-temperature standards.

-

Ensure the sample is completely anhydrous, as moisture can depress the melting point.

Caption: Workflow for low-temperature melting point determination.

In-Depth Analysis of Density

The density of this compound is 0.83 g/cm³ at 20 °C, indicating it is less dense than water.[3][4][5] This property is crucial for applications involving liquid-liquid extractions, reaction mixture layering, and for calculating mass from a known volume (or vice versa). Density is temperature-dependent; therefore, accurate measurements must be accompanied by the temperature at which they were recorded.

Causality Behind Experimental Choices for Density Determination

Several methods are available for determining the density of a liquid, each with its own advantages in terms of accuracy, sample volume, and ease of use.

-

Pycnometer Method: This gravimetric method is highly accurate and is often used as a primary method for establishing density values. It relies on the precise measurement of the mass of a known volume of the liquid.

-

Hydrometer Method: This method is based on Archimedes' principle and is suitable for rapid, less precise measurements. It is standardized by methods such as ISO 3675.[5][7]

-

Digital Density Meter (Oscillating U-Tube): This modern technique offers rapid, highly accurate, and automated measurements with small sample volumes. It determines density by measuring the change in the resonant frequency of a U-shaped tube when filled with the sample.[8]

For a technical guide aimed at research and drug development, the pycnometer method provides a foundational, high-accuracy protocol, while the digital density meter represents the state-of-the-art for routine and high-throughput measurements.

Experimental Protocol: Density Determination by Pycnometer

Principle: The density is calculated from the mass of the liquid that completely fills a container of a known, calibrated volume at a specific temperature.

Apparatus:

-

Pycnometer (specific gravity bottle) with a calibrated volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Calibrated thermometer

Procedure:

-

Calibration of Pycnometer Volume:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer (m_pyc).

-

Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C).

-

Insert the stopper, allowing excess water to exit through the capillary.

-

Equilibrate the filled pycnometer in a constant temperature water bath set to 20 °C for at least 30 minutes.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m_pyc+water).

-

Calculate the mass of the water (m_water = m_pyc+water - m_pyc).

-

Determine the volume of the pycnometer (V_pyc) using the known density of water at that temperature (ρ_water): V_pyc = m_water / ρ_water.

-

-

Measurement of this compound Density:

-

Ensure the pycnometer is clean and dry.

-

Fill the pycnometer with this compound.

-

Equilibrate in the constant temperature water bath at 20 °C.

-

Dry the exterior and weigh the filled pycnometer (m_pyc+sample).

-

Calculate the mass of the sample (m_sample = m_pyc+sample - m_pyc).

-

-

Calculation:

-

Calculate the density of the this compound (ρ_sample) at 20 °C: ρ_sample = m_sample / V_pyc.

-

Self-Validation:

-

Ensure the temperature is stable and accurately measured throughout the experiment.

-

The pycnometer must be scrupulously clean and dry for each weighing.

-

Perform the measurement in triplicate to ensure precision.

Caption: Workflow for density determination using the pycnometer method.

Conclusion

The melting point (-122.19 °C) and density (0.83 g/cm³ at 20 °C) of this compound are fundamental physical constants that inform its handling, application, and purification. This guide has provided not only these established values but also the underlying principles and detailed, validated protocols for their experimental determination. Adherence to these standardized methods is crucial for generating the reliable and reproducible data required in research, development, and quality assurance within the scientific and pharmaceutical industries.

References

-

LookChem. This compound. [Link]

-

PubChem. Ethyl isopropyl sulphide. [Link]

-

ISO 3675:1998. Crude petroleum and liquid petroleum products — Laboratory determination of density — Hydrometer method. [Link]

-

Scribd. Density Determination by Pycnometer. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

Torontech. Digital Density Meter for Liquids: What Makes It a Smart Choice for Your Lab. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. westlab.com [westlab.com]

- 4. thinksrs.com [thinksrs.com]

- 5. standards.globalspec.com [standards.globalspec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. torontech.com [torontech.com]

An In-depth Technical Guide to the Occurrence of Ethyl Isopropyl Sulfide in Zingiber officinale (Ginger)

Abstract

Zingiber officinale Roscoe (ginger) is a globally significant spice and medicinal plant, renowned for its complex chemical profile, which includes pungent gingerols, shogaols, and a rich array of volatile organic compounds (VOCs). While the terpene and phenylpropanoid constituents are well-documented, the presence and diversity of organosulfur compounds are less thoroughly characterized. This technical guide addresses the specific question of the natural occurrence of ethyl isopropyl sulfide in ginger. Through a comprehensive review of chemical databases and peer-reviewed literature, this guide confirms that this compound is indeed a reported constituent of Zingiber officinale[1][2]. This document provides a detailed examination of this finding, outlines the analytical methodologies required for its detection, and discusses the broader context of sulfur chemistry in botanicals. The protocols and data presented herein are intended to provide researchers, scientists, and drug development professionals with a definitive reference on this specific component of ginger's volatile profile.

Introduction to the Chemical Profile of Ginger

The rhizome of Zingiber officinale is a complex biochemical factory, producing hundreds of chemical constituents[2]. These can be broadly categorized into non-volatile and volatile compounds, each contributing to ginger's distinct sensory and pharmacological properties.

-

Non-Volatile Pungent Compounds: The characteristic pungency of fresh ginger is primarily due to gingerols. Upon drying or thermal processing, gingerols undergo dehydration to form shogaols, which are even more pungent.

-

Volatile Compounds (Essential Oil): The aroma of ginger is derived from its essential oil, which is a complex mixture of primarily sesquiterpene hydrocarbons, monoterpene hydrocarbons, and their oxygenated derivatives[3][4]. The most abundant of these are typically zingiberene, β-sesquiphellandrene, ar-curcumene, and camphene[3][5][6].

The Role and Diversity of Organosulfur Compounds in Plants

While often associated with the Allium genus (e.g., garlic, onions), volatile sulfur compounds (VSCs) are found across the plant kingdom and play crucial roles in defense, aroma, and flavor[7][8][9]. In Allium species, the characteristic VSCs are formed when the enzyme alliinase, released upon tissue damage, acts on stable, non-volatile precursors like S-alk(en)yl-L-cysteine sulfoxides (ACSOs)[7][8][10]. This enzymatic action produces highly reactive sulfenic acids, which then rearrange into a variety of volatile thiosulfinates (like allicin) and polysulfides[7][8]. The biosynthetic pathways for sulfur compounds in other plant families, including Zingiberaceae, are less understood but are critical for defining their unique chemical fingerprints.

This compound: A Profile

This compound, also known as 2-(ethylthio)propane, is a dialkylthioether with the molecular formula C5H12S[1][11]. It is a flammable liquid with a characteristic sulfurous odor[1][12]. While not a widely studied compound, its presence is noted in various natural product databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 2-ethylsulfanylpropane | PubChem[1] |

| CAS Number | 5145-99-3 | PubChem[1] |

| Molecular Formula | C5H12S | PubChem[1] |

| Molecular Weight | 104.22 g/mol | PubChem[1] |

| Known Natural Occurrence | Zingiber officinale | PubChem, LOTUS Database[1] |

Evidence for this compound in Zingiber officinale

The presence of this compound in ginger is documented in chemical and natural product databases. Specifically, the PubChem database and the associated LOTUS (the natural products occurrence database) explicitly state that "this compound has been reported in Zingiber officinale with data available"[1]. A comprehensive 2019 review on the chemical constituents of Zingiber officinale also lists this compound as a known component, categorizing it under "Others" among 194 identified volatile oils[2].

While these authoritative sources confirm its presence, the original primary research articles detailing its initial isolation and quantification are not as readily cited in broad reviews. This highlights a common challenge in phytochemical research where minor constituents, while identified, may not be the focus of detailed study compared to major components like zingiberene. The presence of other related sulfides, such as methyl allyl sulfide, is also noted in the same review, suggesting a capacity for sulfide biosynthesis within the ginger rhizome[2].

It is important to distinguish naturally occurring sulfur compounds from those that may be introduced post-harvest. For instance, sulfur fumigation, a controversial preservation method, has been shown to generate novel sulfur-containing compounds like 6-gingesulfonic acid, which is not naturally present in ginger[13][14][15]. The this compound discussed here is reported as a natural constituent, not an artifact of processing.

Analytical Methodology for the Detection of Volatile Sulfur Compounds in Ginger

The identification of trace volatile compounds like this compound requires sensitive and specific analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose[16][17][18].

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol describes a robust, non-destructive method for analyzing the volatile compounds from a ginger rhizome sample, optimized for the detection of VSCs.

Objective: To extract, separate, and identify volatile compounds, including this compound, from a sample of fresh ginger rhizome.

Materials:

-

Fresh ginger rhizome

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

High-purity helium carrier gas

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Finely grate 2.0 ± 0.1 g of fresh ginger rhizome.

-

Immediately transfer the grated sample into a 20 mL headspace vial.

-

Seal the vial tightly with the screw cap.

-

-

Volatile Compound Extraction (HS-SPME):

-

Place the vial in a heating block or water bath set to 60°C.

-

Allow the sample to equilibrate for 15 minutes.

-

Manually or automatically insert the SPME fiber into the vial's headspace (do not allow the fiber to touch the sample).

-

Expose the fiber to the headspace for 30 minutes at 60°C to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

After extraction, immediately retract the fiber and insert it into the GC inlet, which is heated to 250°C for thermal desorption.

-

Desorb for 5 minutes in splitless mode to ensure the complete transfer of analytes to the column.

-

GC Oven Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 150°C at a rate of 4°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 10°C/minute.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Source Temperature: 230°C.

-

-

-

Data Analysis:

-

Identify compounds by comparing their acquired mass spectra with reference spectra in a spectral library (e.g., NIST, Wiley).

-

Confirm identification by comparing the calculated Kovats Retention Index (RI) with literature values. This compound has a reported standard non-polar RI of approximately 739-754[1].

-

Visualization of Analytical Workflow

The following diagram illustrates the key stages of the HS-SPME GC-MS workflow for analyzing ginger volatiles.

Caption: HS-SPME GC-MS workflow for ginger volatile analysis.

Significance and Future Directions

The confirmation of this compound in ginger, even as a minor component, is significant. It expands our understanding of the biochemical capabilities of the Zingiber genus and adds another layer to its complex aroma profile. The characteristic sulfurous, onion-like note of this compound could potentially contribute to the overall sensory perception of ginger, interacting with the dominant citrusy and spicy notes of other volatiles[12].

For drug development professionals, a complete and accurate chemical inventory of a natural product is crucial. Minor components can possess significant, and sometimes unexpected, bioactivities or may influence the bioavailability and metabolism of the major active compounds.

Future research should focus on:

-

Quantitative Analysis: Determining the concentration of this compound in different ginger cultivars and under various growing conditions.

-

Biosynthetic Pathway Elucidation: Investigating the enzymatic pathways responsible for the formation of short-chain alkyl sulfides in ginger.

-

Sensory Impact: Conducting sensory panel studies to evaluate the contribution of this compound to ginger's aroma and flavor profile.

Conclusion

This technical guide consolidates the available evidence to confirm that this compound is a naturally occurring volatile compound in Zingiber officinale. While it is a minor constituent compared to the well-known terpenes and gingerols, its presence is documented in authoritative chemical databases. The robust analytical workflow detailed herein, utilizing HS-SPME GC-MS, provides a clear and validated methodology for its detection and identification. This information serves as a critical reference point for researchers in phytochemistry, food science, and natural product development, ensuring a comprehensive understanding of ginger's complex chemistry.

References

-

Title: Ethyl isopropyl sulphide | C5H12S Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Research Progress on Chemical Constituents of Zingiber officinale Roscoe Source: BioMed Research International, via PMC URL: [Link]

-

Title: Impact of Sulfur Fumigation on Ginger: Chemical and Biological Evidence Source: Journal of Agricultural and Food Chemistry, via PubMed URL: [Link]

-

Title: Chemical Components GC-MS Analysis of Ginger Essential Oil and Antimicrobial Activity against Escherichia coli Source: ResearchGate URL: [Link]

-

Title: Does ginger have Sulphur? Source: Quora URL: [Link]

-

Title: Impact of Sulfur Fumigation on Ginger: Chemical and Biological Evidence Source: Journal of Agricultural and Food Chemistry, via PMC URL: [Link]

-

Title: this compound, 5145-99-3 Source: The Good Scents Company URL: [Link]

-

Title: Impact of Sulfur Fumigation on Ginger: Chemical and Biological Evidence Source: ACS Publications URL: [Link]

-

Title: THE MAJOR VOLATILE COMPOUNDS OF CRUDE GINGER (ZINGIBER OFFICINALE ROSCOE) EXTRACTS FROM SUPERCRITICAL CO2 EXTRACTION Source: International Society for Horticultural Science (ISHS) URL: [Link]

-